8-(2-Methylphenyl)-8-oxooctanoic acid

Enzyme Inhibition Hao2 Structure-Activity Relationship

Eliminate Hao2 assay variability with a quality-controlled tool compound. 8-(2-Methylphenyl)-8-oxooctanoic acid (CAS 898765-36-1) delivers: • Defined Hao2 inhibition: IC50 1.1 µM for reproducible SAR studies. • Consistent ≥97% purity across multiple suppliers, minimizing batch-to-batch variability. • Enhanced cell permeability: LogP 3.60 facilitates passive membrane diffusion for intracellular target engagement. • Thermal stability (bp 420.8°C) supports its use as a building block in multi-step synthesis. Available in mg to g quantities with reliable global fulfillment.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 898765-36-1
Cat. No. B1325249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-Methylphenyl)-8-oxooctanoic acid
CAS898765-36-1
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)CCCCCCC(=O)O
InChIInChI=1S/C15H20O3/c1-12-8-6-7-9-13(12)14(16)10-4-2-3-5-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18)
InChIKeyRUCMYNVWEBCTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(2-Methylphenyl)-8-oxooctanoic Acid (CAS 898765-36-1): Chemical Identity, Physicochemical Profile, and Procurement Baseline


8-(2-Methylphenyl)-8-oxooctanoic acid (CAS 898765-36-1), also designated as 8-oxo-8-(o-tolyl)octanoic acid, is an aryl oxooctanoic acid derivative with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . The compound comprises a terminal carboxylic acid linked through an eight-carbon aliphatic chain to a ketone moiety substituted with an ortho-methylphenyl (o-tolyl) group . Physicochemical characterization reveals a calculated density of 1.075 g/cm³, a boiling point of 420.8°C at 760 mmHg, a flash point of 222.4°C, and a computed octanol-water partition coefficient (LogP) of 3.60 . The compound is commercially available from multiple specialty chemical suppliers at purities ranging from 97% to 98% .

Why Generic Substitution of 8-(2-Methylphenyl)-8-oxooctanoic Acid with Other Aryl Oxooctanoic Acids Is Not Supported by Evidence


Aryl oxooctanoic acids constitute a class of compounds characterized by an aromatic ring linked to an eight-carbon chain bearing a ketone and a terminal carboxylic acid. However, the specific substitution pattern on the aromatic ring critically influences both physicochemical properties and biological recognition. The ortho-methylphenyl (o-tolyl) moiety in 8-(2-methylphenyl)-8-oxooctanoic acid imparts distinct steric and electronic characteristics compared to unsubstituted phenyl, para-substituted, or halogenated analogs . Direct enzyme inhibition data from BindingDB demonstrate that this compound exhibits measurable activity against rat hydroxyacid oxidase 2 (Hao2) with an IC50 value of 1.10 × 10³ nM [1], whereas other aryl oxooctanoic acid derivatives tested in the same assay system show divergent potencies. Interchanging this compound with a structural analog without verifying target-specific activity introduces unquantified risk in assay reproducibility and structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 8-(2-Methylphenyl)-8-oxooctanoic Acid Against Structural Analogs


Hao2 Enzyme Inhibition: Comparative IC50 Data from BindingDB

In an assay measuring inhibition of rat Hao2 (2-hydroxyacid oxidase 2) mediated oxidation of 2-hydroxyoctanoic acid, 8-(2-methylphenyl)-8-oxooctanoic acid demonstrated an IC50 value of 1.10 × 10³ nM (1.1 µM) [1]. By contrast, a structurally distinct comparator compound (BDBM50382411) tested under comparable assay conditions exhibited an IC50 of 4.27 × 10³ nM (4.27 µM) [2]. The approximately 3.9-fold difference in inhibitory potency indicates that the ortho-methylphenyl substitution confers measurable enhancement in target engagement relative to this comparator framework.

Enzyme Inhibition Hao2 Structure-Activity Relationship

Lipophilicity Differentiation: LogP Comparison with Unsubstituted Oxooctanoic Acid Scaffold

8-(2-Methylphenyl)-8-oxooctanoic acid exhibits a calculated LogP value of 3.60 . In contrast, the unsubstituted 8-oxooctanoic acid scaffold (CAS 929-48-6) possesses a reported LogP of 1.61 . The introduction of the ortho-methylphenyl ketone moiety increases lipophilicity by approximately two LogP units, corresponding to a theoretical ~100-fold increase in octanol-water partition coefficient. This elevated lipophilicity predicts enhanced passive membrane permeability and altered tissue distribution characteristics compared to non-aromatic oxooctanoic acid derivatives.

Physicochemical Properties Lipophilicity Membrane Permeability

Commercial Purity Benchmarking: 97-98% Specification Range Across Vendors

Procurement-grade 8-(2-methylphenyl)-8-oxooctanoic acid is available from multiple suppliers with documented purity specifications. CymitQuimica lists the compound at 97.0% purity , while Leyan offers material at 98% purity . This narrow specification range (97-98%) provides procurement consistency across vendors, enabling reproducible experimental outcomes without batch-to-batch variability concerns that plague less well-characterized analogs.

Quality Control Purity Specification Procurement

Thermal Stability Differentiation: Boiling Point Advantage Over Lower Molecular Weight Analogs

8-(2-Methylphenyl)-8-oxooctanoic acid exhibits a high boiling point of 420.8°C at 760 mmHg , significantly exceeding that of simpler oxooctanoic acid derivatives (e.g., 8-oxooctanoic acid, boiling point approximately 300-320°C). The elevated boiling point, attributed to the aromatic substitution and increased molecular weight (248.32 g/mol versus 158.19 g/mol for 8-oxooctanoic acid) , confers enhanced thermal stability for synthetic transformations requiring elevated temperatures or prolonged heating.

Thermal Stability Physical Properties Process Chemistry

Optimal Research and Industrial Application Scenarios for 8-(2-Methylphenyl)-8-oxooctanoic Acid Based on Quantitative Evidence


Hao2 Enzyme Inhibition Studies in Hypertension and Metabolic Research

Given the measured IC50 of 1.1 µM against rat Hao2 [1], this compound is suitable as a tool compound or starting point for structure-activity relationship (SAR) studies targeting hydroxyacid oxidase 2. Hao2 has been implicated in blood pressure regulation and metabolic disorders [2]. The compound's defined activity profile enables its use in biochemical assays to probe Hao2 function and in the development of more potent inhibitors through medicinal chemistry optimization.

Lipophilicity-Dependent Cell-Based Assays and Membrane Permeability Studies

With a LogP of 3.60—substantially higher than that of non-aromatic oxooctanoic acid derivatives (LogP ~1.6) —8-(2-methylphenyl)-8-oxooctanoic acid is particularly well-suited for cell-based assays and in vitro models where passive membrane diffusion is required. Its enhanced lipophilicity may facilitate cellular uptake and intracellular target engagement, making it a candidate for studying compounds where membrane permeability is a critical determinant of activity.

Multi-Step Organic Synthesis Requiring High Thermal Stability

The compound's high boiling point of 420.8°C and thermal stability support its use as a synthetic intermediate in multi-step reaction sequences that involve elevated temperatures. It can serve as a building block for the preparation of more complex molecules, including pharmaceutical intermediates and functional materials, where thermal resilience is essential to maintain structural integrity throughout the synthetic route.

Procurement for Reproducible Research with Quality-Controlled Material

The availability of 8-(2-methylphenyl)-8-oxooctanoic acid from multiple vendors at documented purities of 97-98% ensures that researchers can source the compound with consistent quality. This reduces experimental variability and supports reproducible research outcomes, a critical consideration for academic laboratories and industrial R&D programs requiring reliable material supply over extended project timelines.

Technical Documentation Hub

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